molecular formula C23H32N4O3 B12625746 N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-03-0

N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12625746
CAS No.: 918436-03-0
M. Wt: 412.5 g/mol
InChI Key: GUYHWJBDAWCCIM-NRFANRHFSA-N
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Description

N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a chemical compound with the CAS number 918436-03-0 . This compound is known for its unique structure, which includes a methoxyphenyl group, a glycyl group, and a methylphenyl group attached to an L-lysinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with a suitable protecting group to form a glycyl intermediate.

    Attachment of the Methoxyphenyl Group: The glycyl intermediate is then reacted with 3-methoxybenzyl chloride under basic conditions to attach the methoxyphenyl group.

    Formation of the L-Lysinamide Backbone: The resulting compound is then coupled with L-lysine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the L-lysinamide backbone.

    Attachment of the Methylphenyl Group: Finally, the compound is reacted with 4-methylbenzyl chloride to attach the methylphenyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro compounds and halogenated derivatives.

Scientific Research Applications

N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can be compared with other similar compounds, such as:

    N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-chlorophenyl)-L-lysinamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

    N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-fluorophenyl)-L-lysinamide: Similar structure but with a fluorophenyl group instead of a methylphenyl group.

These similar compounds may exhibit different chemical and biological properties due to the variations in their aromatic substituents, highlighting the uniqueness of this compound.

Properties

CAS No.

918436-03-0

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(3-methoxyphenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C23H32N4O3/c1-17-9-11-19(12-10-17)26-23(29)21(8-3-4-13-24)27-22(28)16-25-15-18-6-5-7-20(14-18)30-2/h5-7,9-12,14,21,25H,3-4,8,13,15-16,24H2,1-2H3,(H,26,29)(H,27,28)/t21-/m0/s1

InChI Key

GUYHWJBDAWCCIM-NRFANRHFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC(=CC=C2)OC

Origin of Product

United States

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